molecular formula C20H22BrN3O5S2 B12035758 4,4'-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) CAS No. 892152-76-0

4,4'-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)

Katalognummer: B12035758
CAS-Nummer: 892152-76-0
Molekulargewicht: 528.4 g/mol
InChI-Schlüssel: OPUSKFABNFEYPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide): is a complex organic compound with the molecular formula C20H22BrN3O5S2 and a molecular weight of 528.447 g/mol . This compound is characterized by the presence of a bromomethyl group attached to an oxazole ring, which is further connected to two N,N-dimethylbenzenesulfonamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl group. The final step involves the attachment of the N,N-dimethylbenzenesulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives, while oxidation with potassium permanganate can yield oxazole oxides .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for the treatment of certain diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The oxazole ring and N,N-dimethylbenzenesulfonamide groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

  • 4,4’-(2-(Chloromethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
  • 4,4’-(2-(Methyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
  • 4,4’-(2-(Hydroxymethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)

Comparison: Compared to its analogs, 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) is unique due to the presence of the bromomethyl group. This group enhances the compound’s reactivity and allows for a broader range of chemical modifications. The bromomethyl group also contributes to the compound’s potential as a biochemical probe and therapeutic agent .

Eigenschaften

CAS-Nummer

892152-76-0

Molekularformel

C20H22BrN3O5S2

Molekulargewicht

528.4 g/mol

IUPAC-Name

4-[2-(bromomethyl)-5-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-4-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H22BrN3O5S2/c1-23(2)30(25,26)16-9-5-14(6-10-16)19-20(29-18(13-21)22-19)15-7-11-17(12-8-15)31(27,28)24(3)4/h5-12H,13H2,1-4H3

InChI-Schlüssel

OPUSKFABNFEYPB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.